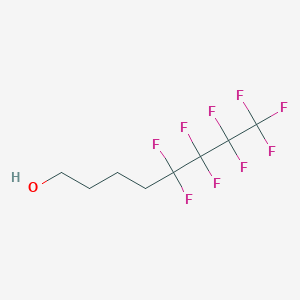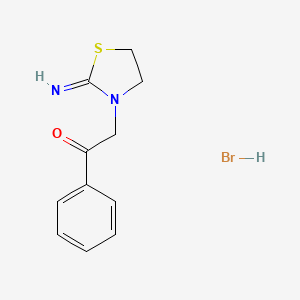
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic compound that belongs to the class of 3-alkylindoles . It carries an alkyl chain at the 3-position . The CAS Number is 374064-08-1 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[2-(4-pyridinyl)-1H-indol-3-yl]ethanamine hydrochloride . The InChI code is 1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14(12)18-15(13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 273.76 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .
- Method : These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Anti-Fibrosis Activity
Biological Potential of Indole Derivatives
- Field : Biochemistry
- Application : Certain indole derivatives can act as extremely potent competitive inhibitors of cAMP-dependent protein kinase activity .
- Method : These compounds interact with the catalytic subunit of the enzyme after the cAMP-induced dissociation of its regulator .
- Results : This interaction can inhibit the activity of the enzyme .
- Field : Neuropharmacology
- Application : Some indole derivatives have been identified as a new class of 5-HT6 receptor modulators .
- Method : These compounds are designed based on a known pharmacophore model for 5-HT6 receptor antagonists .
- Results : The modulation of 5-HT6 receptors can have various effects on neurological function .
- Field : Medicinal Chemistry
- Application : Imidazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
- Method : These compounds are synthesized and tested for their therapeutic potential .
- Results : The results show that these compounds have a wide range of therapeutic activities .
Inhibition of cAMP-dependent protein kinase activity
5-HT6 receptor modulation
Therapeutic Potential of Imidazole Containing Compounds
- Estrogen Receptor Binding
- Field : Pharmacology
- Application : Some 2-Pyridin-2-yl-1H-indole derivatives have been identified as a new class of estrogen receptor modulators .
- Method : These compounds are designed based on a known pharmacophore model for estrogen receptor antagonists .
- Results : The modulation of estrogen receptors can have various effects on biological function .
Safety And Hazards
properties
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXMPIFLYFHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377986 |
Source


|
| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride | |
CAS RN |
374064-08-1 |
Source


|
| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)